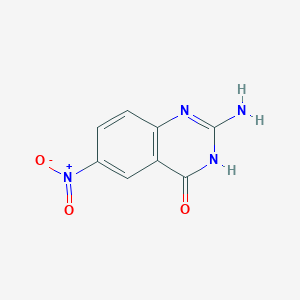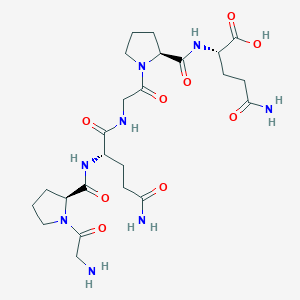
Hexapeptide-9
Vue d'ensemble
Description
Le Hexapeptide-9 (acétate) est un peptide synthétique composé de six acides aminés. Ce peptide est conçu pour interagir spécifiquement avec les cellules de la peau afin de promouvoir divers effets bénéfiques, en particulier dans le contexte du anti-âge et de la régénération cutanée. La séquence du this compound imite un fragment de collagène, ce qui lui permet de s'intégrer de manière transparente à la matrice extracellulaire de la peau . Cette conception améliore sa stabilité et sa bioactivité, ce qui en fait un composant précieux dans la recherche dermatologique et les formulations de soins de la peau avancées .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Hexapeptide-9 (acétate) est synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur sur l'acide aminé est retiré.
Couplage : Le prochain acide aminé, avec son groupe protecteur, est ajouté et couplé à la chaîne en croissance.
Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit atteinte.
Clivage : Le peptide est clivé de la résine et déprotégé pour donner le produit final.
Méthodes de production industrielle : La production industrielle de this compound (acétate) suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus est optimisé pour garantir une pureté et un rendement élevés, avec des mesures rigoureuses de contrôle de la qualité en place .
Analyse Des Réactions Chimiques
Types de réactions : Le Hexapeptide-9 (acétate) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire à des résidus d'acides aminés spécifiques, tels que la méthionine et l'histidine.
Réduction : Les réactions de réduction peuvent modifier les liaisons disulfure au sein du peptide.
Substitution : Les résidus d'acides aminés au sein du peptide peuvent être substitués pour modifier ses propriétés.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Agents réducteurs comme le dithiothréitol (DTT).
Substitution : Dérivés d'acides aminés et réactifs de couplage.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés sulfoxydes ou sulfones .
4. Applications de la recherche scientifique
Le this compound (acétate) a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
5. Mécanisme d'action
Le this compound (acétate) exerce ses effets en imitant un fragment de collagène, ce qui lui permet de se lier aux récepteurs du collagène sur les fibroblastes et autres cellules de la peau . Cette interaction favorise la synthèse du collagène et d'autres composants de la matrice extracellulaire, améliorant la structure et la fonction de la peau . Le peptide influence également les voies de signalisation cellulaire, telles que la voie des protéines kinases activées par les mitogènes (MAPK), qui régule la prolifération, la différenciation et la survie cellulaires .
Applications De Recherche Scientifique
Hexapeptide-9 (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and interaction with extracellular matrix components.
Medicine: Explored for its potential in wound healing, anti-aging treatments, and skin regeneration.
Industry: Incorporated into advanced skincare formulations for its anti-wrinkle and skin-firming properties.
Mécanisme D'action
Hexapeptide-9 (acetate) exerts its effects by mimicking a fragment of collagen, allowing it to bind to collagen receptors on fibroblasts and other skin cells . This interaction promotes the synthesis of collagen and other extracellular matrix components, enhancing skin structure and function . The peptide also influences cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Le Hexapeptide-9 (acétate) est unique en raison de sa séquence spécifique qui imite les fragments de collagène. Des composés similaires comprennent :
Tripeptide-10 Citrulline : Connu pour ses propriétés conditionneuses de la peau.
Myristoyl Pentapeptide-7 : Utilisé pour ses effets anti-âge.
Palmitoyl Dipeptide-5 Diaminobutyloyl Hydroxythreonine : Améliore l'hydratation et l'élasticité de la peau.
Comparé à ces peptides, le this compound (acétate) offre une approche plus ciblée de la synthèse du collagène et de la régénération cutanée, ce qui en fait un composant précieux dans les formulations de soins de la peau avancées .
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O9/c25-11-19(35)31-9-1-3-15(31)22(38)29-13(5-7-17(26)33)21(37)28-12-20(36)32-10-2-4-16(32)23(39)30-14(24(40)41)6-8-18(27)34/h13-16H,1-12,25H2,(H2,26,33)(H2,27,34)(H,28,37)(H,29,38)(H,30,39)(H,40,41)/t13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNHOGPWQTWKGQ-VGWMRTNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885024-94-2 | |
| Record name | Hexapeptide-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885024942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAPEPTIDE-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25414IE41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



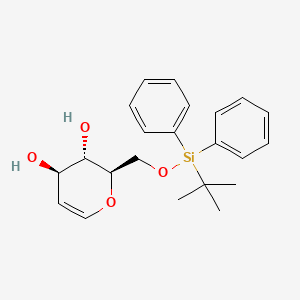


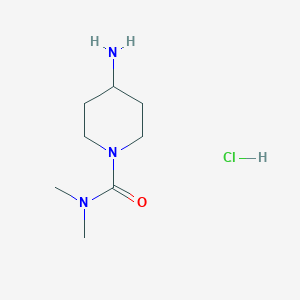
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)
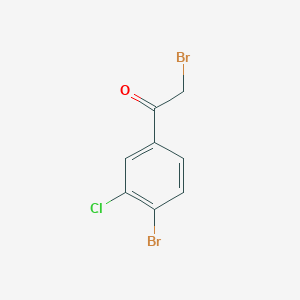

![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)


![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)

